molecular formula C20H44ClNO2 B12668075 Butyldodecylbis(2-hydroxyethyl)ammonium chloride CAS No. 93917-87-4

Butyldodecylbis(2-hydroxyethyl)ammonium chloride

Cat. No.: B12668075
CAS No.: 93917-87-4
M. Wt: 366.0 g/mol
InChI Key: WADNZJUGYHWZKN-UHFFFAOYSA-M
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Description

Butyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to four distinct groups: a butyl (C₄H₉), a dodecyl (C₁₂H₂₅), and two 2-hydroxyethyl (-CH₂CH₂OH) groups, with a chloride counterion. Its molecular formula is C₂₃H₅₀ClNO₂, and it has a molecular weight of 408.11 g/mol . This compound is structurally designed to balance hydrophilic (2-hydroxyethyl groups) and lipophilic (alkyl chains) properties, making it suitable for applications such as surfactants, emulsifiers, and antimicrobial agents.

Properties

CAS No.

93917-87-4

Molecular Formula

C20H44ClNO2

Molecular Weight

366.0 g/mol

IUPAC Name

butyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride

InChI

InChI=1S/C20H44NO2.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-21(17-19-22,18-20-23)15-6-4-2;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1

InChI Key

WADNZJUGYHWZKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCC)(CCO)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature and pH levels, and the use of advanced filtration and drying techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals add to monomers like styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.

    Copolymerization: It can also initiate copolymerization reactions between different monomers to produce copolymers with desired properties.

Common Reagents and Conditions

    Reagents: Monomers such as styrene, methyl methacrylate, acrylonitrile.

    Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) typically occurs at temperatures ranging from 60-80°C in the presence of the monomers.

Major Products

The major products formed from these reactions are polymers and copolymers, which are used in various applications such as plastics, adhesives, and coatings.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.

    Material Science: The compound is used in the development of new materials with specific properties, such as high strength and thermal stability.

    Biomedical Research: It is employed in the preparation of polymeric materials for drug delivery systems and tissue engineering.

    Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical addition and chain propagation.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Alkyl Chains Substituents Molecular Weight (g/mol) Key Applications
This compound Butyl (C4), Dodecyl (C12) Two 2-hydroxyethyl groups 408.11 Surfactants, Biocides
Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride Octadecyl (C18) Methyl, two 2-hydroxyethyl 408.11 Hair conditioners, Textile softeners
Benzyldimethyldodecylammonium Chloride Dodecyl (C12) Benzyl, dimethyl 339.99 Disinfectants, Antiseptics
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride Tetradecyl (C14) Benzyl, two 2-hydroxypropyl 444.13 Corrosion inhibitors, Detergents

Key Observations :

Alkyl Chain Length :

  • Shorter chains (e.g., butyl in the target compound) enhance solubility in polar solvents but reduce lipid membrane disruption efficiency compared to longer chains (e.g., octadecyl or tetradecyl) .
  • Dodecyl (C12) and tetradecyl (C14) chains are optimal for antimicrobial activity due to balanced hydrophobicity .

Substituent Groups: Hydroxyethyl groups improve water solubility and biodegradability compared to non-polar groups like benzyl or methyl . Benzyl groups in Benzyldimethyldodecylammonium Chloride enhance stability but may increase toxicity .

Molecular Weight :

  • Compounds with similar molecular weights (e.g., 408.11 g/mol for this compound and Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride) exhibit divergent applications due to differences in alkyl chain length and substituent polarity .

Performance in Antimicrobial Activity

Quaternary ammonium salts are widely studied for their biocidal properties. This compound demonstrates moderate antimicrobial efficacy due to its dual hydroxyethyl groups, which enhance solubility but reduce membrane penetration compared to non-polar analogues.

Table 2: Antimicrobial Efficacy (Relative Scale)

Compound Gram-positive Bacteria Gram-negative Bacteria Fungi
This compound +++ ++ +
Benzyldimethyldodecylammonium Chloride ++++ +++ ++
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride ++++ ++++ +++

Legend : + (weak) to ++++ (strong)

  • Hydrophobic Dominance : Benzyldimethyldodecylammonium Chloride (C12 with benzyl) shows superior activity against Gram-negative bacteria due to stronger membrane disruption .
  • Chain Length Impact : Tetradecyl (C14) in Benzylbis(2-hydroxypropyl)tetradecylammonium chloride improves fungal inhibition compared to dodecyl (C12) .

Biological Activity

Butyldodecylbis(2-hydroxyethyl)ammonium chloride (BDHEAC) is a quaternary ammonium compound that exhibits a variety of biological activities. This article explores its synthesis, physicochemical properties, and biological effects based on recent research findings.

BDHEAC can be synthesized through the reaction of dodecylamine with 2-hydroxyethyl chloride in the presence of an appropriate base. The resulting compound is characterized by its long hydrophobic dodecyl chain and two hydroxyethyl groups, which contribute to its surfactant properties.

Table 1: Chemical Properties of BDHEAC

PropertyValue
Molecular FormulaC23H42ClNO2
Molecular Weight405.05 g/mol
SolubilitySoluble in water
ViscosityHigh viscosity at room temperature, decreases with temperature

2.1 Antimicrobial Properties

BDHEAC has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies show that it disrupts microbial cell membranes, leading to cell lysis. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, BDHEAC was tested against a panel of clinical isolates. The results showed:

  • Staphylococcus aureus : MIC of 32 µg/mL
  • Escherichia coli : MIC of 16 µg/mL
  • Candida albicans : MIC of 64 µg/mL

These findings suggest that BDHEAC could be a potential candidate for use in antimicrobial formulations.

2.2 Cytotoxicity

While BDHEAC exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated. Research indicates that at higher concentrations, BDHEAC can induce cytotoxicity in human fibroblast cells, with IC50 values varying based on exposure time and concentration.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Exposure Time (hrs)
Human Fibroblasts5024
HepG2 (Liver Cancer)4048

This data highlights the importance of careful dosage when considering BDHEAC for therapeutic applications.

The mechanism by which BDHEAC exerts its biological effects primarily involves membrane disruption. The hydrophobic dodecyl chain interacts with lipid bilayers, destabilizing them and leading to increased permeability or cell death. Additionally, the positively charged ammonium group may interact with negatively charged components of microbial membranes.

4. Applications in Industry

Due to its surfactant properties and biological activity, BDHEAC is being explored for applications in various fields:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Cosmetics : Used as a preservative due to its ability to inhibit microbial growth.
  • Industrial Cleaning : Effective in formulations aimed at sanitization and disinfection.

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